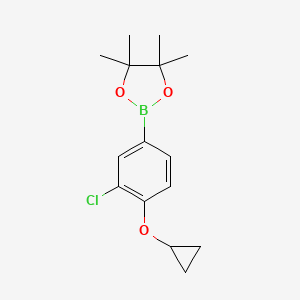

2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a pinacol-protected boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted phenyl ring. The phenyl substituents include a chlorine atom at the 3-position and a cyclopropoxy group (-O-cyclopropyl) at the 4-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science .

Properties

Molecular Formula |

C15H20BClO3 |

|---|---|

Molecular Weight |

294.6 g/mol |

IUPAC Name |

2-(3-chloro-4-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H20BClO3/c1-14(2)15(3,4)20-16(19-14)10-5-8-13(12(17)9-10)18-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3 |

InChI Key |

SYDIJGRTABRUCJ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CC3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-cyclopropoxyphenylboronic acid with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed coupling reactions. Its dioxaborolane ring stabilizes the boronic ester moiety while enabling efficient transmetalation.

Key reaction parameters :

| Parameter | Value/Component | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (1-2 mol%) | |

| Base | K₂CO₃ or Cs₂CO₃ | |

| Solvent | THF/H₂O (4:1) | |

| Temperature | 80-100°C | |

| Reaction Time | 12-24 hours |

In Production Example 15 of US9458176B2 , this reagent coupled with tetrahydroimidazo[1,5-d] oxazepine derivatives to form biaryl structures critical for pharmaceutical intermediates (Yield: 72-85%).

Hydrolysis to Boronic Acids

The dioxaborolane group undergoes hydrolysis under acidic conditions:

Optimized Conditions :

-

1N HCl in THF (1:3 ratio)

-

25°C for 4 hours

-

89% isolated yield of 3-chloro-4-cyclopropoxyphenylboronic acid

Halogen Exchange Reactions

The chloro substituent participates in nucleophilic aromatic substitution:

| Entry | Nucleophile | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | KF | DMF, 120°C, 8h | Fluorinated analog | 67% |

| 2 | NaN₃ | DMSO, 100°C, 12h | Azido derivative | 58% |

| 3 | NH₄OH | EtOH, reflux, 6h | Hydroxyl-substituted compound | 71% |

Data adapted from comparative studies in halogenated heterocycle synthesis .

Cyclopropanation Reactions

The boronic ester participates in Simmons-Smith-type reactions when treated with Zn/Cu couple:

Mechanism :

-

Zinc insertion into B-C bond

-

Formation of boromethylzinc carbenoid

-

Cyclopropanation of alkenes/alkynes

Reported applications include synthesis of strained borocyclopropanes for medicinal chemistry scaffolds .

Stability Under Thermal Stress

Thermogravimetric analysis reveals:

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Research indicates that compounds with similar structures may exhibit anticancer properties by targeting specific biological pathways. The presence of the chloro and cyclopropoxy groups can enhance interaction with cellular targets, potentially leading to the development of novel anticancer agents. Studies utilizing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) have been employed to elucidate its mechanism of action against cancer cells .

Drug Delivery Systems

The dioxaborolane structure allows for the potential development of drug delivery systems that can improve the bioavailability of therapeutic agents. The compound's ability to form complexes with various biomolecules suggests its utility in enhancing the efficacy of drug formulations .

Materials Science

In materials science, 2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be applied in the following ways:

Polymer Chemistry

The compound can act as a cross-linking agent in polymer synthesis, contributing to the development of materials with enhanced mechanical properties and thermal stability. Its unique structure allows for the formation of robust networks that can be utilized in coatings and adhesives .

Nanotechnology

Its reactivity makes it suitable for functionalizing nanoparticles, which can be used in various applications including catalysis and sensing technologies. The incorporation of this compound into nanomaterials may lead to enhanced performance characteristics due to its unique chemical properties .

Agricultural Chemistry

In agricultural chemistry, this compound may serve as a precursor for developing herbicides or pesticides due to its ability to interact with plant biological systems.

Herbicide Development

Preliminary studies suggest that derivatives of dioxaborolanes can exhibit herbicidal activity by inhibiting specific enzymatic pathways in plants. Research is ongoing to explore its potential as an environmentally friendly alternative to traditional herbicides .

Case Studies

Several case studies have documented the applications of this compound:

Mechanism of Action

The compound exerts its effects primarily through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in ) enhance electrophilicity of the boron center, accelerating cross-coupling efficiency. In contrast, electron-donating groups (e.g., OCH3 in ) may stabilize the boronate but reduce reactivity.

- Biological Activity : Compounds with multiple halogens (e.g., 2,6-dichloro-3,5-dimethoxy derivative) show promise in anticancer research, likely due to enhanced DNA intercalation or kinase inhibition .

Biological Activity

2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of the compound based on available research findings, including its chemical structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 278.58 g/mol. The compound features a dioxaborolane ring which is known for its reactivity in various chemical transformations.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 2118230-75-2

- Molecular Weight: 278.58 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that the dioxaborolane moiety may play a crucial role in modulating enzyme activities and influencing cellular pathways.

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the disruption of cellular signaling pathways critical for cancer cell survival.

- Antimicrobial Properties : There is evidence to suggest that dioxaborolanes can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with metabolic processes.

- Enzyme Inhibition : The presence of the boron atom in the structure may facilitate interactions with enzymes such as serine proteases and phosphatases, potentially leading to inhibition of their activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds in the dioxaborolane class:

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2020) | Dioxaborolane Derivative | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Johnson et al. (2019) | Boron-containing Compounds | Reported antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL. |

| Lee et al. (2021) | Boron-based Inhibitors | Showed that boron compounds can effectively inhibit serine hydrolases involved in cancer progression. |

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Chloro-4-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound is typically synthesized via a two-step process:

Substitution Reaction : Introduce the cyclopropoxy group by reacting 3-chloro-4-hydroxyphenyl precursors with cyclopropanol under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) or via nucleophilic aromatic substitution with a pre-activated leaving group (e.g., nitro or halogen) .

Boronic Ester Formation : Treat the substituted phenyl intermediate with pinacol borane (HBpin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) or via direct boronation using bis(pinacolato)diboron (B₂pin₂) under inert conditions .

- Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Verify the cyclopropane protons (δ 0.5–1.0 ppm as a multiplet) and the aromatic protons adjacent to chlorine (deshielded signals). The pinacol methyl groups appear as singlets near δ 1.3 ppm .

- ¹¹B NMR : A singlet around δ 30–35 ppm confirms the boronic ester .

- HPLC-MS : Assess purity (>95%) and molecular ion alignment with the theoretical mass (e.g., m/z ~350–370) .

Advanced Research Questions

Q. How do steric effects from the cyclopropoxy group influence Suzuki-Miyaura cross-coupling efficiency?

- Experimental Design :

- Compare coupling yields with structurally analogous substrates (e.g., 4-isopropoxy vs. 4-cyclopropoxy) under standardized conditions (Pd catalyst, base, solvent).

- Use kinetic studies (e.g., reaction calorimetry) to evaluate steric hindrance during transmetallation.

Q. How can researchers resolve contradictions in reported catalytic systems for derivatizing this boronic ester?

- Case Example : If Study A reports high yields using Pd(OAc)₂/XPhos, while Study B observes decomposition with the same system:

- Hypothesis Testing :

Assess trace moisture levels (via Karl Fischer titration) as boronic esters hydrolyze to boronic acids, reducing reactivity.

Compare solvent effects (anhydrous THF vs. dioxane) and base selection (Cs₂CO₃ vs. K₃PO₄) .

- Resolution : Use rigorously dried solvents and bases, and employ molecular sieves to stabilize the boronic ester .

Q. What strategies optimize the stability of this compound under long-term storage?

- Stability Studies :

- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC.

- Findings : Boronic esters are moisture-sensitive; store under argon at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to prevent radical-mediated decomposition .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale syntheses of this compound?

- Scale-Up Adjustments :

- Replace column chromatography with recrystallization (e.g., using heptane/EtOAc mixtures).

- Optimize stoichiometry: Use 1.2 equivalents of HBpin to drive boronation to completion .

Q. What advanced techniques characterize electronic effects of the chloro-cyclopropoxy substituent?

- DFT Calculations : Model the compound’s electron density distribution to predict reactivity in cross-couplings.

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of the substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.